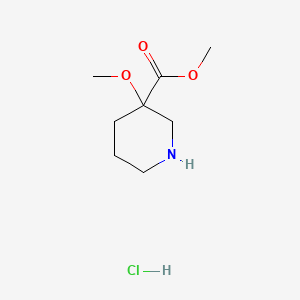

Methyl3-methoxypiperidine-3-carboxylatehydrochloride

Description

Methyl 3-methoxypiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a methoxy group and a methyl ester at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its stability. Piperidine-based compounds are pivotal in medicinal chemistry due to their versatility in drug design, acting as scaffolds for neurotransmitters, enzyme inhibitors, and receptor modulators.

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 3-methoxypiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(12-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H |

InChI Key |

HLBBHCPBDFNQIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCNC1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-methoxypiperidine-3-carboxylatehydrochloride typically involves the reaction of piperidine with methoxycarbonylation agents under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and hydrogenation processes to achieve high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl3-methoxypiperidine-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl3-methoxypiperidine-3-carboxylatehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl3-methoxypiperidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Ester Variations : Methyl esters (e.g., target compound) vs. ethyl esters (e.g., Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl) influence metabolic stability and lipophilicity .

- Substituent Effects : Methoxy groups (electron-donating) vs. fluoro substituents (electron-withdrawing) alter electronic properties and binding affinities .

- Biological Activity : Meperidine’s phenyl group confers opioid activity, whereas 3-methyl PCP (CAS: 91164-59-9) has arylcyclohexylamine psychotropic effects .

Q & A

Q. What are the optimal methods for synthesizing methyl 3-methoxypiperidine-3-carboxylate hydrochloride in laboratory settings?

Synthesis typically involves multi-step protocols, including esterification of the carboxylic acid group and introduction of the methoxy moiety. A common approach is refluxing 3-methoxypiperidine-3-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst, followed by HCl neutralization to yield the hydrochloride salt. Key parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and purification via recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC with UV detection (λ = 210–254 nm) for purity assessment (>95% is typical).

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] for C₈H₁₄NO₃·HCl).

- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks in the hydrochloride form .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particles.

- Decomposition Risks : Exposure to moisture or elevated temperatures (>40°C) may degrade the compound into 3-methoxypiperidine and methanol .

Advanced Research Questions

Q. What reaction mechanisms govern the esterification and hydrochloride salt formation?

The esterification proceeds via nucleophilic acyl substitution, where methanol attacks the activated carboxylic acid (activated by SOCl₂ to form an acyl chloride intermediate). The hydrochloride salt forms through protonation of the piperidine nitrogen by HCl, stabilized by ionic interactions. Computational studies (DFT) suggest that steric hindrance from the 3-methoxy group slows reaction kinetics, requiring extended reflux times .

Q. How can chiral analysis resolve enantiomeric impurities in this compound?

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers.

- Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15.3° for the (R)-enantiomer).

- Circular Dichroism (CD) : Correlate spectral signatures with absolute configuration .

Q. Why do discrepancies arise in reported biological activities of structural analogs?

Variations in binding affinity (e.g., at σ receptors) may stem from:

- Stereochemical differences : Enantiomers exhibit distinct pharmacokinetic profiles.

- Counterion effects : Hydrochloride vs. free base forms alter solubility and membrane permeability.

- Assay conditions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized pH and ionic strength to minimize variability .

Q. How can data contradictions in solubility studies be addressed?

Reported solubility in water (e.g., 12 mg/mL at 25°C) may conflict due to:

- Polymorphic forms : Characterize crystalline vs. amorphous phases via PXRD.

- pH dependence : Conduct solubility studies across pH 1–7 (simulating physiological conditions).

- Co-solvents : Evaluate dimethyl sulfoxide (DMSO) or ethanol as stabilizers for in vitro assays .

Q. What strategies optimize yield when scaling up synthesis?

- Flow chemistry : Continuous reactors improve mixing efficiency and temperature control.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Purification : Replace column chromatography with fractional crystallization to reduce solvent waste .

Q. How can researchers identify and quantify metabolites in pharmacological studies?

Q. What stability-indicating assays are recommended for long-term storage studies?

Q. How does computational modeling aid in predicting biological targets?

- Molecular docking : Screen against GPCR or kinase libraries (e.g., PDBe-KB) to identify high-affinity targets.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- QSAR models : Correlate substituent electronegativity with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.